molecular formula C13H10Cl2N4O4S B2851863 2,5-dichloro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 1903305-49-6

2,5-dichloro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2851863
CAS No.: 1903305-49-6
M. Wt: 389.21
InChI Key: UWPJVSWQCAHFFG-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a synthetic small molecule belonging to the benzenesulfonamide class, designed for research applications in chemical biology and drug discovery. Its molecular structure integrates a 2,5-dichlorobenzenesulfonamide moiety linked to a 5-methylisoxazole-substituted 1,2,4-oxadiazole ring system via a methylene spacer. This specific architecture suggests potential for high-affinity target binding, a feature observed in structurally related sulfonamide compounds that have demonstrated potent inhibitory activity against biological targets such as OXPHOS Complex I in cancer metabolism studies . Similarly, other benzenesulfonamide derivatives have been documented as inhibitors of enzymes like Fructose-1,6-bisphosphatase 1, highlighting the therapeutic relevance of this chemical family . The presence of both isoxazole and 1,2,4-oxadiazole heterocycles is of particular interest, as these motifs are known to contribute to metabolic stability and are frequently explored in the design of novel pharmacologically active agents. Researchers can leverage this compound as a key intermediate or precision tool for probing enzyme function, studying cellular signaling pathways, and evaluating potential oncotherapeutic strategies. The product is provided with guaranteed high purity and stability for reliable experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O4S/c1-7-4-10(18-22-7)13-17-12(23-19-13)6-16-24(20,21)11-5-8(14)2-3-9(11)15/h2-5,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJVSWQCAHFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodology :
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress.
  • Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, catalyst loading) via response surface methodology .

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